(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide

Aldehyde Diboration Copper Catalysis NHC Ligand Design

Standard (IPr)Cu catalysts fail to turnover in aldehyde diboration. (ICy)CuOtBu (CAS 910806-89-2), featuring the uniquely compact ICy ligand (%Vbur=27.4), is the only NHC-Cu(I) precatalyst that achieves catalytic aldehyde 1,2-diboration at room temperature. • Tolerates aryl, heteroaryl, and alkyl aldehydes; yields α-oxyboronate esters at rt. • 78% yield, >98:2 dr in asymmetric borylation of N-sulfinyl aldimines, outperforming Pt catalysts. • For ketone diboration: procure (ICy)CuCl for superior in situ activation with NaOtBu.

Molecular Formula C19H34CuN2O
Molecular Weight 370.0 g/mol
Cat. No. B12852273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide
Molecular FormulaC19H34CuN2O
Molecular Weight370.0 g/mol
Structural Identifiers
SMILESCC(C)(C)O.C1CCC(CC1)N2C=CN(C2=[Cu])C3CCCCC3
InChIInChI=1S/C15H24N2.C4H10O.Cu/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;1-4(2,3)5;/h11-12,14-15H,1-10H2;5H,1-3H3;
InChIKeyMFBHMJBBTLYPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(ICy)CuOtBu: Low-Steric NHC–Cu(I) Precatalyst for Selective Borations


(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide, commonly abbreviated (ICy)CuOtBu, is a two-coordinate copper(I) precatalyst bearing the relatively compact N-heterocyclic carbene ligand ICy. First reported by the Sadighi group for stoichiometric copper–boryl chemistry, its catalytic utility was demonstrated in the room-temperature 1,2-diboration of aldehydes, a transformation that the bulkier (IPr)Cu system cannot catalyze [1]. Subsequent work extended its use to ketone diboration, where in situ generation from (ICy)CuCl proved superior to the preformed complex [2], and to asymmetric borylation of N-sulfinyl aldimines, outperforming platinum catalysts in yield and diastereoselectivity [3] [4]. The defining structural feature is the low percent buried volume (%Vbur = 27.4) of the ICy ligand, which is substantially smaller than that of the widely used IPr (44.5), IMes (36.5), and SIMes (36.9) ligands [5], imparting a distinct substrate scope and reactivity profile.

Room-temp aldehyde diboration
Ketone diboration via in situ activation
Asymmetric α-amino boronate synthesis
Low-%Vbur NHC ligand transformations

Why (ICy)CuOtBu Cannot Be Replaced by Generic NHC–Cu(I) Alkoxides


NHC–copper(I) tert-butoxide complexes are not interchangeable: the steric and electronic properties of the NHC ligand dictate both catalytic competence and selectivity. The ICy ligand's uniquely low percent buried volume (%Vbur = 27.4) [5] enables aldehyde diboration at room temperature, whereas the bulkier IPr ligand (%Vbur = 44.5) yields only a stoichiometric copper–boryl adduct with no catalytic turnover under identical conditions [1]. Conversely, in ketone diboration, the preformed (ICy)CuOtBu complex is inferior to the in situ generated catalyst, demonstrating that even the identical metal–ligand combination can exhibit divergent performance depending on activation method [2]. Furthermore, (ICy)CuOtBu delivers higher yield and diastereoselectivity than Pt(cod)Cl₂ in asymmetric borylation, a result not generalizable to other Cu-NHC or precious metal catalysts [3] [4]. These quantifiable performance gaps mean that substituting (ICy)CuOtBu with a different NHC–Cu(I) alkoxide, or with a platinum catalyst, will result in loss of catalytic activity, incomplete conversion, or eroded stereochemical fidelity.

NHC Ligand
(ICy)CuOtBu (%Vbur 27.4) reported catalytic aldehyde diboration; (IPr)Cu system may not provide turnover
Activation Protocol
Preformed (ICy)CuOtBu may yield incomplete ketone conversion; in situ generation from (ICy)CuCl reported complete conversion
Catalyst Metal
(ICy)CuOtBu reported higher diastereoselectivity than Pt(cod)Cl₂ in asymmetric borylation; platinum catalysts may not replicate stereochemical fidelity

Quantitative Differentiation Evidence


Catalytic Aldehyde Diboration: ICy Enables Turnover Where IPr Fails

The (ICy)CuOtBu precatalyst, bearing the sterically less demanding ICy ligand, catalyzes the 1,2-diboration of aryl-, heteroaryl-, and alkyl-substituted aldehydes at room temperature with B₂pin₂. In contrast, the bulkier (IPr)Cu system yields only a stoichiometric copper–boryl insertion product with mesitaldehyde and exhibits no catalytic turnover for aldehyde diboration under the same conditions [1].

Aldehyde Diboration
Head-to-head
ICy: catalytic turnover; IPr: stoichiometric only
Defines catalyst selection for aldehyde substrates
5 mol% Cu, B₂pin₂, RT
Aldehyde Diboration Copper Catalysis NHC Ligand Design

In Situ Generation Outperforms Preformed Complex in Ketone Diboration

In the diboration of ketones, in situ generation of (ICy)CuOtBu from (ICy)CuCl (3 mol%) and NaOtBu (20 mol%) provides complete conversion of acetophenone and high yields of the corresponding α-hydroxyboronate esters, whereas preformed (ICy)CuOtBu achieves only partial conversion under the same conditions. Addition of 20 mol% NaOtBu to preformed (ICy)CuOtBu significantly increases the reaction rate, confirming the kinetic advantage of the in situ protocol [1].

Ketone Diboration
Head-to-head
In situ: complete conversion; Preformed: incomplete
In situ activation may improve conversion
NaOtBu additive, 50 °C
Ketone Diboration In Situ Catalyst Generation α-Hydroxyboronate Esters

Asymmetric Borylation of N-Sulfinyl Aldimines

In the copper-catalyzed asymmetric borylation of N-tert-butylsulfinyl aldimines, (ICy)CuOtBu delivers 78% isolated yield and >98:2 diastereomeric ratio (dr) in benzene at room temperature. A direct catalyst screening comparison with Pt(cod)Cl₂ confirmed that the platinum catalyst provides inferior yield and stereoselectivity under identical conditions. For aliphatic imine substrates, yields range from 59–88% with dr >96:4, demonstrating broad functional group tolerance [1] [2].

Asymmetric Borylation
Head-to-head
(ICy)CuOtBu: 78%, dr >98:2; Pt: lower yield & selectivity
Base-metal catalyst may provide higher stereoselectivity
10 mol% cat, benzene, RT
Asymmetric Borylation α-Amino Boronate Esters Diastereoselectivity

Ligand Steric Parameter %Vbur Defines Substrate Accessibility

The percent buried volume (%Vbur) of the ICy ligand is 27.4, as calculated from X-ray structures of [Au(NHC)Cl] complexes. This value is substantially lower than that of the most common NHC ligands: IPr (44.5), IMes (36.5), and SIMes (36.9). ICy is approximately 38% smaller than IPr and 25% smaller than IMes/SIMes [1]. This low steric footprint is the mechanistic basis for ICy's exclusive ability to catalyze aldehyde diboration — a transformation that bulkier NHC ligands cannot promote.

NHC %Vbur
Class-level
ICy 27.4 vs IPr 44.5 | IMes 36.5 | SIMes 36.9
Lowest steric demand among common NHCs
Calculated from [Au(NHC)Cl] structures
NHC Steric Parameters %Vbur Ligand Design

Non-Hazardous Transport Classification

According to the AKSci product specification and Safety Data Sheet, (1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide (CAS 910806-89-2) is classified as 'Not hazardous material' for DOT/IATA transport, with a recommended storage condition of long-term storage in a cool, dry place . This contrasts with many air- and moisture-sensitive organometallic reagents (e.g., n-BuLi, Grignard reagents, AlMe₃) that require hazard class 4.2 (spontaneously combustible) or 4.3 (dangerous when wet) labeling, specialized packaging, and regulated shipping.

Transport Class
Data to verify
Not hazardous material (DOT/IATA)
Simplifies procurement logistics
Supplier SDS; verify for destination
Procurement Transport Safety Organometallic Reagents

Proven Application Scenarios


Room-Temperature 1,2-Diboration of Structurally Diverse Aldehydes

For research groups synthesizing 1,2-diol derivatives or boron-functionalized intermediates, (ICy)CuOtBu is the only NHC–copper precatalyst that achieves catalytic aldehyde diboration at ambient temperature. The reaction tolerates aryl, heteroaryl, and alkyl aldehydes, providing direct access to α-oxyboronate esters without requiring elevated temperatures or specialized equipment [1]. Attempts to use (IPr)Cu or other bulky NHC systems result in no catalytic turnover, making ICy the mandatory ligand choice for this transformation.

Cost-Efficient Ketone Diboration via In Situ Activation

Process chemists seeking to prepare tertiary α-hydroxyboronate esters should procure the air-stable precursor (ICy)CuCl rather than preformed (ICy)CuOtBu. In situ activation with inexpensive NaOtBu (20 mol%) at 50 °C in toluene delivers complete conversion of ketones, outperforming the pre-isolated complex in both rate and yield [2]. This protocol reduces catalyst cost and eliminates the need to handle the preformed alkoxide complex.

Asymmetric Synthesis of α-Amino Boronate Ester Pharmacophores

Medicinal chemistry and process development teams targeting proteasome inhibitors (e.g., bortezomib and analogues) benefit from (ICy)CuOtBu's superior performance in the asymmetric borylation of N-tert-butylsulfinyl aldimines. With 78% yield and >98:2 dr, the copper catalyst outperforms platinum alternatives while using an earth-abundant metal, enabling a modular, high-selectivity route to enantioenriched α-amino boronate esters that serve as direct precursors to clinical proteasome inhibitors [3] [4].

Transformations Requiring Low-%Vbur NHC Ligands

When designing catalytic cycles that require a low-steric-profile NHC ligand to accommodate substrate coordination or to avoid excessive steric hindrance at the metal center, ICy (%Vbur = 27.4) is the optimal choice among common NHC families. Its steric footprint is 38% smaller than IPr and 25% smaller than IMes/SIMes [5], enabling transformations that are sterically prohibited for bulkier ligands, as empirically validated by the exclusive catalytic activity of (ICy)Cu in aldehyde diboration.

Application
Selection Property
Validation Focus
Aldehyde diboration screening
NHC ligand steric profile
Catalytic turnover vs stoichiometric response
Ketone diboration via in situ activation
Precatalyst activation protocol
Conversion and rate relative to preformed complex
Asymmetric α-amino boronate synthesis
Catalyst metal identity (Cu vs Pt)
Diastereoselectivity and yield comparison
Low-%Vbur NHC ligand transformations
NHC percent buried volume
Substrate scope under steric constraints
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